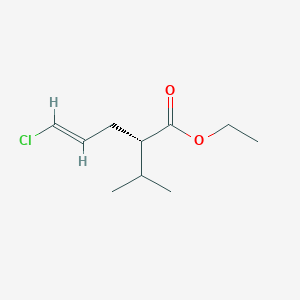
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is a complex organic compound with the molecular formula C10H8Cl2I2O4 and a molecular weight of 516.883 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and iodine) and a methoxy group attached to a phenoxyacetate structure. Its unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper. This reaction involves the coupling of 3-methoxyphenol with 4-iodophenol, followed by demethylation using hydrobromic acid (HBr) in acetic acid . The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenoxyacetates, while oxidation and reduction can modify the functional groups present on the aromatic ring.
科学的研究の応用
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
Methyl 3,5-dichloro-2,4-dihydroxybenzoate: Similar in structure but lacks the iodine atoms and methoxy group.
3,5-Dichloro-2,4-diiodo-6-methoxyphenol: Similar but without the ester group.
Uniqueness
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is unique due to the combination of halogen atoms and the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
特性
CAS番号 |
646054-42-4 |
|---|---|
分子式 |
C10H8Cl2I2O4 |
分子量 |
516.88 g/mol |
IUPAC名 |
methyl 2-(3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H8Cl2I2O4/c1-16-4(15)3-18-10-8(14)5(11)7(13)6(12)9(10)17-2/h3H2,1-2H3 |
InChIキー |
SDTSLUVWDJZGHM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1Cl)I)Cl)I)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



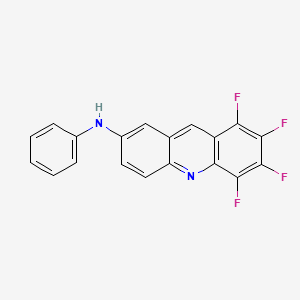
![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
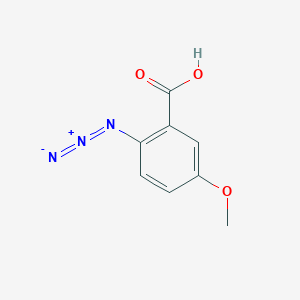
![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)
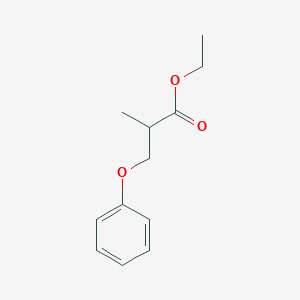
![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)
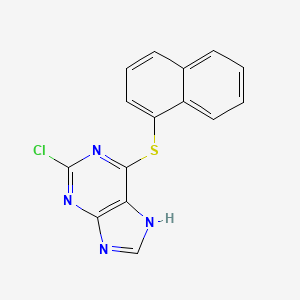
![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)
